6-Chloro-4-cinnolinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

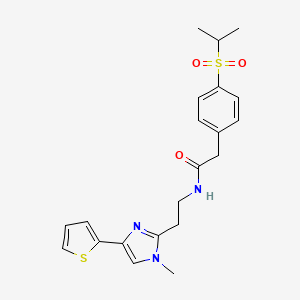

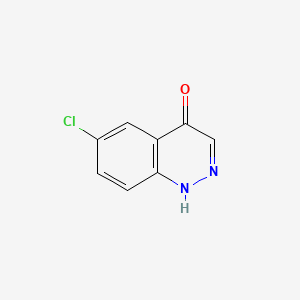

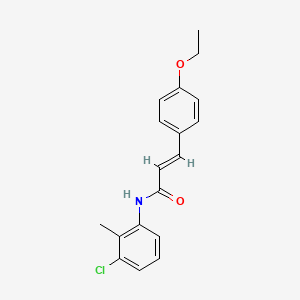

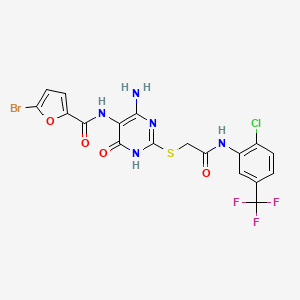

6-Chloro-4-cinnolinol is a chemical compound with the molecular formula C8H5ClN2O . It is used in various fields of research and industry.

Synthesis Analysis

The synthesis of this compound or similar compounds involves several steps including bromination, oxidation, ammoniation, and cyclization . The total yield can reach up to 50.61% .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring connected to a pyridine ring . The InChI code for this compound is 1S/C8H5ClN2O/c9-4-1-2-6-5 (3-4)7 (13)8 (10)12-11-6/h1-3H, (H,11,13) .Aplicaciones Científicas De Investigación

Antibacterial Activity

6-Chloro-4-cinnolinol derivatives have shown promising results in the field of antibacterial activity. For example, the synthesis of fluorocinnoline and aminopyrimidine derivatives demonstrated significant antimicrobial activity, including action against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other bacterial infections (Patel et al., 2008). Additionally, other studies on cinnoline derivatives have reported potent antibacterial and anti-fungal activities, particularly when chloro substituted (Pankaj et al., 2014); (Pankaj et al., 2015).

Anticancer Activity

Cinnoline derivatives, including those related to this compound, have been explored for their anticancer properties. A method for preparing intermediates for anthrapyridazones, which are being investigated as anticancer agents, demonstrates the potential of cinnoline compounds in this area (Cybulski et al., 2017). Moreover, studies have identified compounds with excellent antiproliferative activity against cancer cell lines, highlighting the potential of cinnoline derivatives in cancer therapy (Li et al., 2013).

Chemical Synthesis and Drug Design

This compound and its derivatives have been utilized in chemical synthesis and drug design. Efficient synthetic strategies have been developed for creating polyfunctionalized benzofuran-4(5H)-ones and cinnoline-4-carboxamides, which are important for the development of new drugs (Ma et al., 2014). Additionally, the synthesis of diazino-fused tricyclic systems, including cinnoline derivatives, is essential for exploring new pharmaceutical compounds (Tapolcsányi et al., 2002).

Fluorogenic and Fluorochromic Properties

Cinnoline derivatives are being explored for their fluorogenic and fluorochromic properties. The development of a fluorogenic probe based on 4-azido-6-(4-cyanophenyl)cinnoline showcases the potential of these compounds in analytical and biological applications, especially in aqueous mediums (Danilkina et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

6-chloro-1H-cinnolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTBXYKGJHADSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2355985.png)

![1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol](/img/structure/B2355995.png)

![8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2356001.png)

![3-[[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2356004.png)